molecular formula C37H50O9 B2538371 Japonicone O CAS No. 1270002-19-1

Japonicone O

Cat. No.: B2538371
CAS No.: 1270002-19-1
M. Wt: 638.798
InChI Key: BSGBVUOHKNZIES-RRLUUNRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Japonicone O involves the extraction of the compound from the aerial parts of Inula japonica. The plant material is typically dried and ground before being subjected to solvent extraction using a mixture of dichloromethane and methanol. The extract is then purified using column chromatography to isolate this compound .

Industrial Production Methods: Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Japonicone O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

Japonicone O exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Japonicone O: this compound stands out due to its unique chemical structure and the combination of its anti-inflammatory and anticancer activities. Its ability to target multiple molecular pathways makes it a versatile compound for therapeutic applications .

Properties

IUPAC Name

[(1'R,2'R,3S,3aS,4R,4'R,7aS,8'S,12'R)-15'-acetyloxy-5-[(2R)-5-hydroxypentan-2-yl]-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-4-yl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O9/c1-9-17(2)33(40)46-31-28(18(3)11-10-12-38)19(4)13-27-30(31)37(35(42)45-27)16-36-20(5)14-26-24(21(6)34(41)44-26)15-25(36)22(7)29(37)32(36)43-23(8)39/h17-18,20,24,26-27,29-32,38H,6,9-16H2,1-5,7-8H3/t17?,18-,20-,24+,26-,27+,29+,30+,31+,32?,36-,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGBVUOHKNZIES-RRLUUNRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCO)C)OC(=O)C23CC45C(CC6C(CC4=C(C3C5OC(=O)C)C)C(=C)C(=O)O6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H]2[C@H](CC(=C1[C@H](C)CCCO)C)OC(=O)[C@]23C[C@@]45[C@@H](C[C@@H]6[C@@H](CC4=C([C@H]3C5OC(=O)C)C)C(=C)C(=O)O6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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